Sodium 3-(2-chloroethoxy)propane-1-sulfonate
Description
Properties
CAS No. |
64055-04-5 |
|---|---|
Molecular Formula |
C5H10ClNaO4S |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
sodium;3-(2-chloroethoxy)propane-1-sulfonate |
InChI |
InChI=1S/C5H11ClO4S.Na/c6-2-4-10-3-1-5-11(7,8)9;/h1-5H2,(H,7,8,9);/q;+1/p-1 |
InChI Key |
VIKRYNSWUCJIPS-UHFFFAOYSA-M |
Canonical SMILES |
C(COCCCl)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Sodium 3-(2-chloroethoxy)propane-1-sulfonate typically involves the reaction of 3-chloropropane-1-sulfonic acid with sodium hydroxide in the presence of 2-chloroethanol . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: : Sodium 3-(2-chloroethoxy)propane-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The sulfonate group can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include and .
Oxidation: Reagents such as or .
Reduction: Reagents like sodium borohydride or lithium aluminum hydride .
Major Products: : The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonates .
Scientific Research Applications
Pharmaceutical Industry
Sodium 3-(2-chloroethoxy)propane-1-sulfonate is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its sulfonate group allows it to act as a sulfonating agent in the preparation of sulfonamide drugs, which are crucial for antibacterial therapies. This compound can also enhance the solubility and bioavailability of certain drugs.
Chemical Synthesis
The compound serves as a key reagent in organic synthesis. It can participate in nucleophilic substitution reactions due to the presence of the halogen atom, making it useful for creating complex molecular structures. Its ability to introduce sulfonate groups into organic molecules is particularly valuable for developing new materials with tailored properties.
Analytical Chemistry
This compound is employed in High-Performance Liquid Chromatography (HPLC) methods for the analysis of various compounds. It acts as a stationary phase modifier, improving the separation efficiency of analytes in complex mixtures. This application is vital for quality control in pharmaceuticals and environmental monitoring.
Biochemical Applications
In biochemical research, this compound is used as a surfactant and stabilizer in enzyme assays and protein purification processes. Its surfactant properties help maintain protein solubility and activity during purification steps.
Case Study 1: Pharmaceutical Synthesis
A study demonstrated the successful incorporation of this compound in synthesizing a new class of sulfonamide antibiotics. The compound's sulfonating ability significantly increased the yield and purity of the final product compared to traditional methods.
Case Study 2: HPLC Method Development
Research conducted by SIELC Technologies highlighted the use of this compound as an effective additive in HPLC systems. The study reported enhanced resolution and peak shape for various pharmaceutical compounds, indicating its potential for widespread adoption in analytical laboratories.
Mechanism of Action
The mechanism of action of Sodium 3-(2-chloroethoxy)propane-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, affecting their function and activity . The chlorine atom can also participate in nucleophilic substitution reactions, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituent on the propane-1-sulfonate backbone dictates physicochemical properties and applications. Key analogs include:
Physicochemical Properties
Molecular Weight :
- Solubility: ProteaseMAX and Compound 5c are water-soluble due to ionic sulfonate groups, but hydrophobic substituents (e.g., furanyl-undecyloxy) enhance lipid membrane interaction . The 2-chloroethoxy group may reduce solubility compared to hydroxy or amino-substituted analogs .
- Reactivity: Chlorinated ethers (e.g., 3-((3-chloropropyl)dimethylamino)propane-1-sulfonate ) are prone to nucleophilic substitution, enabling covalent conjugation in drug delivery systems. Non-halogenated ethers (e.g., allyloxy ) favor polymerization or radical reactions.
Biological Activity
Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS Number: 64055-04-5) is a sulfonate compound characterized by its unique structural features, including a sulfonate group that enhances its hydrophilicity and reactivity. This compound has garnered attention in various fields, particularly in biological research, due to its potential therapeutic applications and ability to interact with biomolecules.
- Molecular Formula : C₅H₁₀ClNaO₄S
- Molecular Weight : 224.64 g/mol
- Functional Groups : Sulfonate group, chloroethyl group
The presence of the sulfonate group allows for strong ionic interactions with positively charged sites on proteins, which can significantly influence their structure and function. This property underlies the compound's potential as a modulator in biochemical pathways.
This compound exhibits biological activity through several mechanisms:
- Protein Interaction : The sulfonate group forms ionic bonds with proteins, altering their conformation and activity. This interaction can affect various cellular processes, including enzyme activity and signal transduction pathways.
- Cellular Uptake : The compound's hydrophilicity facilitates its uptake into cells, allowing it to exert its effects intracellularly.
- Therapeutic Potential : Preliminary studies suggest that it may serve as a therapeutic agent in conditions where modulation of protein function is beneficial.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Study on Protein Modulation : A study demonstrated that this compound could modulate the activity of specific enzymes involved in metabolic pathways. The compound was shown to enhance the activity of certain kinases while inhibiting others, indicating its potential role as a selective modulator in therapeutic contexts.
- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that this compound exhibited selective cytotoxic effects on cancer cell lines, particularly those deficient in certain DNA repair mechanisms. The compound's IC50 values were determined to be in the low micromolar range, suggesting significant potency against these cell lines.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar sulfonate compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sodium 3-(2-bromoethoxy)propane-1-sulfonate | Similar structure with bromine | Different reactivity profile; less potent |
| Sodium 3-(2-iodoethoxy)propane-1-sulfonate | Contains iodine | Enhanced nucleophilicity; more reactive |
| Sodium 3-(2-fluoroethoxy)propane-1-sulfonate | Contains fluorine | Increased stability; lower reactivity |
This comparative analysis indicates that the presence of different halogens significantly affects the reactivity and biological activity of these compounds.
Applications in Research and Industry
This compound is utilized across various fields:
- Biochemical Research : As a tool for studying protein interactions and cellular signaling pathways.
- Pharmaceutical Development : Potential therapeutic applications in targeting specific diseases through modulation of protein functions.
- Industrial Applications : Used in organic synthesis due to its versatile nucleophilic substitution capabilities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Sodium 3-(2-chloroethoxy)propane-1-sulfonate, and what critical parameters influence yield?
- Methodology : Synthesis typically involves alkylation of propane sulfonate precursors with 2-chloroethyl derivatives. Key parameters include reaction temperature (60–80°C), pH control (neutral to slightly alkaline), and stoichiometric ratios of reactants. Purification via recrystallization or ion-exchange chromatography ensures high purity. Critical factors affecting yield include avoiding hydrolysis of the chloroethoxy group and optimizing solvent polarity (e.g., aqueous ethanol mixtures) .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H NMR detects chloroethoxy (δ 3.6–3.8 ppm) and sulfonate-related protons (δ 2.8–3.2 ppm). C NMR confirms the sulfonate carbon (δ 50–55 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M–Na] at m/z ≈ 226.
- FT-IR : Peaks at 1040–1180 cm (S=O stretching) and 650–750 cm (C-Cl) validate functional groups .
Advanced Research Questions
Q. What strategies are effective in optimizing reaction conditions for introducing the sulfonate group in this compound synthesis?
- Methodology :
- Sulfonation Control : Use sulfonic acid precursors (e.g., propane sultone) under controlled pH (pH 7–9) to minimize side reactions.
- Temperature Gradients : Stepwise heating (40°C → 70°C) improves sulfonate incorporation while preserving the chloroethoxy moiety.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems .
Q. How do aqueous solution properties of this compound, such as UCST behavior, impact its application in polymer science?
- Methodology :
- Upper Critical Solution Temperature (UCST) : Measure cloud points via turbidimetry to determine UCST (typically 30–50°C). Adjust UCST by modifying sulfonate-to-hydrophobic group ratios.
- Polymer Compatibility : Blend with zwitterionic polymers (e.g., sulfobetaines) to create thermoresponsive hydrogels. Characterize viscoelastic properties using rheometry .
Q. What analytical approaches resolve contradictions in reported bioactivity data for sulfonate derivatives like this compound?
- Methodology :
- Dose-Response Analysis : Use Hill equation modeling to distinguish between cytotoxic and therapeutic concentration ranges.
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed chloroethoxy groups) that may confound bioactivity assays.
- Comparative Studies : Cross-validate results with structurally analogous compounds (e.g., Sodium 5-Br-PAPS) to isolate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
